molecular formula C10H21ClN2O3 B2955236 D-Alanyl-L-leucine, methyl ester, hydrochloride CAS No. 64152-91-6

D-Alanyl-L-leucine, methyl ester, hydrochloride

Cat. No.: B2955236
CAS No.: 64152-91-6
M. Wt: 252.74
InChI Key: DLHYLMJQPYGQBM-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Alanyl-L-leucine, methyl ester, hydrochloride is a dipeptide compound that consists of D-alanine and L-leucine linked by a peptide bond, with a methyl ester group and a hydrochloride salt. This compound is often used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-L-leucine, methyl ester, hydrochloride typically involves the coupling of D-alanine and L-leucine using peptide synthesis techniques. One common method is the solution-phase peptide synthesis, where the amino acids are activated and coupled in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated peptide synthesizers that allow for large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The process involves repeated cycles of amino acid coupling, washing, and deprotection steps, followed by cleavage from the resin and purification .

Chemical Reactions Analysis

Types of Reactions

D-Alanyl-L-leucine, methyl ester, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Alanyl-L-leucine, methyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and hydrolysis.

    Biology: Employed in studies of enzyme-substrate interactions, particularly those involving peptidases and proteases.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering amino acids or peptides to specific tissues.

    Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Alanyl-L-leucine, methyl ester, hydrochloride is unique due to its specific combination of D-alanine and L-leucine, which imparts distinct properties and reactivity compared to other dipeptides. Its methyl ester group and hydrochloride salt form also contribute to its solubility and stability, making it a valuable reagent in various research and industrial applications .

Properties

IUPAC Name

methyl (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-6(2)5-8(10(14)15-4)12-9(13)7(3)11;/h6-8H,5,11H2,1-4H3,(H,12,13);1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHYLMJQPYGQBM-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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